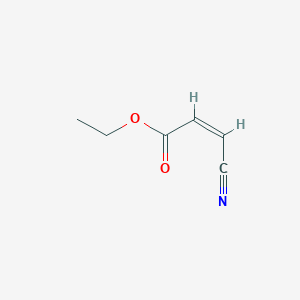

Ethyl cis-(beta-cyano)acrylate

描述

Ethyl cis-(beta-cyano)acrylate: is an organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . . This compound is characterized by the presence of a cyano group (–CN) and an ester group (–CO2C2H5) attached to a cis-configured double bond . It is commonly used as a dienophile in Diels-Alder reactions .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common method involves the condensation of formaldehyde with ethyl cyanoacetate . The reaction is exothermic and produces the polymer, which is then thermally cracked to yield the monomer . Another method involves the ethoxycarbonylation of cyanoacetylene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

化学反应分析

Anionic Polymerization

Ethyl cis-(β-cyano)acrylate undergoes rapid anionic polymerization in the presence of nucleophiles or moisture, forming long-chain polymers essential for adhesive applications .

Mechanism:

- Initiation : Trace moisture (e.g., atmospheric humidity) acts as a weak nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ester. This generates a reactive anion at the α-carbon, initiating chain growth .

- Propagation : The anion sequentially adds monomers via conjugate addition, extending the polymer chain .

- Termination : Reaction with proton sources (e.g., water) halts chain growth, yielding a stable polymer .

Key Factors:

| Parameter | Effect on Polymerization |

|---|---|

| Humidity | Accelerates initiation rate |

| Temperature | Higher temperatures increase reaction kinetics |

| Substrate composition | Polar surfaces enhance adhesion |

Diels-Alder Reactions

The compound serves as a dienophile in Diels-Alder cycloadditions, forming complex cyclic structures .

Example Reaction:

Ethyl cis-(β-cyano)acrylate reacts with dienes to synthesize indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers .

Conditions :

- Conducted under mild, anhydrous conditions.

- Solvents: Typically dichloromethane or tetrahydrofuran.

- Temperature: Room temperature to 60°C .

Mechanism :

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl group facilitates nucleophilic attacks at the β-position, enabling diverse functionalization .

Types of Reactions:

- Michael Addition : Thiols, amines, or alcohols add to the β-carbon, forming substituted derivatives .

- Hydrolysis : Under acidic or basic conditions, the ester group hydrolyzes to carboxylic acid .

Kinetic Data :

| Nucleophile | Reaction Rate (k, L/mol·s) | Conditions |

|---|---|---|

| Thiols | 10–10 | pH 7–9, 25°C |

| Amines | 10–10 | Polar aprotic solvent |

Substitution Reactions

The cyano group (-CN) participates in nucleophilic substitution under specific conditions :

- Cyanide displacement : Reacts with strong nucleophiles (e.g., Grignard reagents) to form ketones or aldehydes.

科学研究应用

Ethyl cis-(beta-cyano)acrylate is a compound with diverse applications, primarily due to its reactivity and ability to polymerize rapidly in the presence of moisture. It is used in scientific research, medicine, and industry.

Scientific Research Applications

- Diels-Alder Reactions: Ethyl cis-(β-cyano)acrylate serves as a dienophile in Diels-Alder reactions, which are utilized to synthesize complex cyclic compounds. For example, it has been employed in the synthesis of regioisomers of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam .

- Synthesis of Tetrahydroquinolines: Ethyl cyanoacetate, closely related to ethyl cis-(β-cyano)acrylate, is used in three-component cascade reactions with 2-alkenyl aniline and aldehydes to synthesize highly substituted 1,2,3-tetrahydroquinolines .

Medical Applications

- Drug Delivery Systems: The compound's ability to polymerize rapidly and form stable polymers makes it useful in drug delivery systems, where it can encapsulate therapeutic agents.

- Wound Closure: Ethyl cis-(β-cyano)acrylate can act as an adhesive in biological settings, such as wound closure. Cyanoacrylate derivatives have been used as surgical adhesives for many years .

Industrial Applications

- Adhesives and Sealants: this compound is utilized in the production of adhesives and sealants. Its interaction with humidity leads to polymerization, enhancing adhesive strength.

Environmental Interactions

- Moisture-Triggered Polymerization: The reactivity of this compound is highly influenced by environmental factors like humidity and temperature. Moisture triggers polymerization, forming long-chain polymers that enhance adhesive strength.

Safety and Stability in Cosmetics

- Cosmetic Product Development: Experimental design techniques can optimize the formulation development process for stable, safe, and effective cosmetic products .

- Raw Material Influence: Raw materials such as soy lecithin, phytantriol, and capric acid triglyceride and caprylic can influence the consistency, stickiness, greasiness, and skin hydration of cosmetic formulations .

作用机制

The mechanism of action of ethyl cis-(beta-cyano)acrylate involves its reactivity as a dienophile in Diels-Alder reactions . The cyano group enhances its electrophilicity, making it highly reactive towards dienes . In biological systems, it has been shown to induce oxidative stress by increasing levels of reactive oxygen species (ROS), leading to cellular dysfunction . This mechanism is particularly relevant in its antibacterial activity .

相似化合物的比较

Ethyl 2-cyanoacrylate: Another cyanoacrylate compound with similar reactivity but different applications.

Ethyl 2-cyano-3-ethoxyacrylate: A related compound with an additional ethoxy group, used in different synthetic applications.

Uniqueness: Ethyl cis-(beta-cyano)acrylate is unique due to its cis configuration, which influences its reactivity and the types of products formed in chemical reactions . Its specific structure makes it particularly suitable for certain Diels-Alder reactions, leading to the formation of unique cyclic compounds .

生物活性

Ethyl cis-(beta-cyano)acrylate is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an α,β-unsaturated carbonyl compound, categorized as a Michael acceptor. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack due to the electrophilic nature of the β-carbon atom. This property is crucial for its biological interactions.

Mechanisms of Biological Activity

- Cytotoxicity : this compound exhibits cytotoxic effects in various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. The mechanism involves the formation of covalent bonds with thiol-containing proteins, leading to functional alterations in cellular signaling pathways .

- Inhibition of Target Proteins : The compound acts as an inhibitor of specific protein targets, particularly kinases involved in cancer proliferation. For instance, it has been reported to inhibit Btk (Bruton's tyrosine kinase) selectively by forming a covalent bond with cysteine residues within the ATP-binding site, demonstrating a significant increase in selectivity over related kinases .

- Antimicrobial Activity : this compound has shown potential antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the microorganisms .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating significant antimicrobial activity. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Research Findings

| Study | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Cytotoxicity in Cancer Cells | Breast and Lung Cancer | 10-30 µM | Induction of apoptosis via ROS generation |

| Antimicrobial Activity | Staphylococcus aureus | 50 µg/mL | Disruption of cell membrane |

| Escherichia coli | 100 µg/mL | Interference with metabolic processes |

属性

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。